molecular formula C23H26FN5O3 B611704 Vorolanib CAS No. 1013920-15-4

Vorolanib

Número de catálogo: B611704
Número CAS: 1013920-15-4
Peso molecular: 439.5 g/mol
Clave InChI: KMIOJWCYOHBUJS-HAKPAVFJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de CM-082 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas exactas y los métodos de producción industrial son de propiedad exclusiva y no se divulgan públicamente en detalle .

Análisis De Reacciones Químicas

CM-082 experimenta varias reacciones químicas, principalmente involucrando su interacción con los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas. Estas interacciones inhiben la fosforilación de estos receptores y sus moléculas de señalización descendentes, como ERK1/2, AKT y STAT3 . El compuesto también inhibe la formación de tubos y la migración celular en células endoteliales de la vena umbilical humana .

Comparación Con Compuestos Similares

CM-082 es único debido a su doble inhibición de los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas. Los compuestos similares incluyen otros inhibidores de la angiogénesis como bevacizumab y sunitinib, que también se dirigen a los receptores del factor de crecimiento endotelial vascular pero pueden tener diferentes mecanismos de acción y perfiles de eficacia .

Actividad Biológica

Vorolanib, also known as CM082 or X-82, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its potential applications in treating various cancers and retinal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound primarily targets multiple receptor tyrosine kinases, including:

  • KDR (VEGFR-2) : Involved in angiogenesis.
  • PDGFRβ : Plays a role in cell proliferation and survival.
  • FLT3 : Mutated in certain leukemias, influencing cell growth.
  • C-Kit : Associated with several cancers.

This compound exhibits competitive binding to these kinases, inhibiting their activities effectively. Its selectivity is comparable to that of sunitinib, another well-known TKI. Importantly, this compound has shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its anti-angiogenic properties .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity. For instance, it inhibited tumor growth in mouse xenograft models derived from various cancer cell lines such as MV-4-11 (acute myeloid leukemia), A549 (lung cancer), and others. Notably, complete tumor regression was observed in the MV-4-11 model .

Clinical Trials

This compound's clinical efficacy has been evaluated in several studies:

  • Combination Therapy with Everolimus :
    • A phase 1/2 trial assessed this compound combined with everolimus in patients with advanced renal cell carcinoma (RCC). The objective response rate (ORR) was 24.8% for the combination group compared to 10.5% for this compound alone and 8.3% for everolimus alone .
    • Median progression-free survival (PFS) was significantly improved in the combination group (10.0 months) versus everolimus alone (6.4 months) .
  • Monotherapy for Non-Small Cell Lung Cancer (NSCLC) :
    • A phase II study evaluated this compound as monotherapy for advanced NSCLC patients who had undergone prior treatments. The study aimed to determine the six-month PFS rate as a primary endpoint .

Safety Profile

This compound's safety profile appears favorable compared to other TKIs like sunitinib. Common adverse events included:

  • Fatigue: 29%
  • Nausea: 23%
  • Diarrhea: 21%
  • Proteinuria (grade 3): 4%

Most adverse events were of low grade, and no significant toxicities were noted at effective doses . In contrast, sunitinib showed a more pronounced negative impact on body weight at similar doses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypePopulationTreatmentORR (%)PFS (months)Notable Findings
PreclinicalMouse xenograft modelsThis compoundN/AN/AComplete tumor regression in MV-4-11 model
Phase 1/2 Clinical TrialRCC patientsThis compound + Everolimus24.810.0Significant improvement over everolimus alone
Phase II MonotherapyAdvanced NSCLC patientsThis compoundN/ATBDFocus on six-month PFS rate

Propiedades

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013920-15-4
Record name Vorolanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VOROLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.